molecular formula C9H10ClF3N2 B107485 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine CAS No. 193611-28-8

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine

Cat. No. B107485
CAS RN: 193611-28-8
M. Wt: 238.64 g/mol
InChI Key: PRGHYYFMWHWPRH-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine (TBCTFP) is an important compound in the field of organic chemistry. It is a small molecule with a five-membered ring structure and is used in a variety of applications due to its unique properties. TBCTFP is known for its ability to act as a catalyst in organic reactions, its high stability, and its ability to be used as a reagent in organic synthesis. It is also used in the synthesis of a variety of other compounds, including polymers and pharmaceuticals.

properties

IUPAC Name

2-tert-butyl-4-chloro-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2/c1-8(2,3)7-14-5(9(11,12)13)4-6(10)15-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGHYYFMWHWPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578754
Record name 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine

CAS RN

193611-28-8
Record name 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Firstly 86.5 ml of thionyl chloride and then 8 ml of DMF were added dropwise to a solution of 60 g (0.27 mol) of 2-t-butyl-4-hydroxy-6-trifluoromethylpyrimidine in 800 ml of dichloromethane, and then the mixture was refluxed. The volatile constituents were removed under reduced pressure, the residue was taken up in 100 ml of dichloromethane, the pH was adjusted to 7 with saturated NaHCO3 solution and, after workup by extraction, 67 g (96%) of a clear oil were obtained.
Quantity
86.5 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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